molecular formula C18H18FNO3S B253874 Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Numéro de catalogue B253874
Poids moléculaire: 347.4 g/mol
Clé InChI: XNEQWGOZWWBLFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized in 2011 by a team of researchers at the University of Texas MD Anderson Cancer Center. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

The mechanism of action of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A involves the inhibition of a key protein called heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are involved in cancer cell survival and growth. By inhibiting Hsp90, Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A disrupts the protein folding machinery of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A has been shown to modulate several important cellular pathways. It has been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. Moreover, it has been shown to activate the immune system, leading to the recruitment of immune cells to the tumor microenvironment. These effects suggest that Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A may have potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and chronic inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A is its selectivity towards cancer cells, which minimizes the risk of toxicity to normal cells. It also exhibits potent anti-cancer activity at low concentrations, making it a promising candidate for further development. However, its synthesis is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.

Orientations Futures

There are several potential future directions for the development of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. One area of interest is the identification of biomarkers that can predict the sensitivity of cancer cells to Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. This would enable the selection of patients who are most likely to benefit from treatment with this compound. Another direction is the development of combination therapies that can enhance the anti-cancer activity of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. For example, it has been shown to synergize with other Hsp90 inhibitors and chemotherapy drugs. Finally, the potential applications of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A beyond cancer therapy, such as in the treatment of autoimmune diseases and chronic inflammation, warrant further investigation.

Méthodes De Synthèse

The synthesis of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 4-fluoroaniline with ethyl 4-bromobenzoate to form ethyl 4-(4-fluoroanilino)benzoate. This intermediate is then treated with thioacetic acid to produce ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl]benzoate, which is subsequently reacted with ethyl chloroformate to yield Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A.

Applications De Recherche Scientifique

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A has been shown to exhibit potent anti-cancer activity in various preclinical cancer models. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Moreover, it has demonstrated selectivity towards cancer cells, sparing normal cells from its cytotoxic effects. These properties make Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A an attractive candidate for further development as an anti-cancer agent.

Propriétés

Nom du produit

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Formule moléculaire

C18H18FNO3S

Poids moléculaire

347.4 g/mol

Nom IUPAC

ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

InChI

InChI=1S/C18H18FNO3S/c1-2-23-18(22)14-5-3-13(4-6-14)11-24-12-17(21)20-16-9-7-15(19)8-10-16/h3-10H,2,11-12H2,1H3,(H,20,21)

Clé InChI

XNEQWGOZWWBLFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F

SMILES canonique

CCOC(=O)C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.